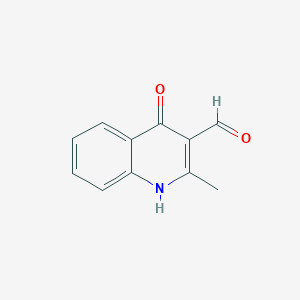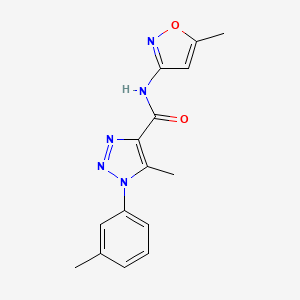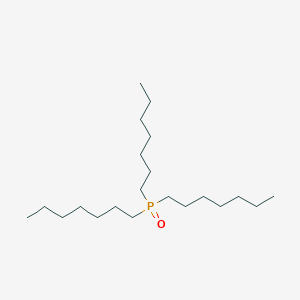
4-Hydroxy-3-formylquinaldine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-formylquinaldine is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of a hydroxyl group at the fourth position and a formyl group at the third position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-formylquinaldine typically involves the Vilsmeier-Haack reaction, which is a formylation reaction. This method uses a Vilsmeier-Haack reagent, typically formed by reacting N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3). The reaction proceeds by treating 4-hydroxyquinoline with the Vilsmeier-Haack reagent under controlled conditions to introduce the formyl group at the third position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-formylquinaldine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Amino or thio derivatives
Scientific Research Applications
4-Hydroxy-3-formylquinaldine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-formylquinaldine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells .
Comparison with Similar Compounds
4-Hydroxyquinoline: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-Formylquinoline: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
4-Hydroxy-2-methylquinoline: Contains a methyl group instead of a formyl group, altering its chemical properties
Uniqueness: 4-Hydroxy-3-formylquinaldine is unique due to the presence of both hydroxyl and formyl groups, which confer distinct reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-methyl-4-oxo-1H-quinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-7-9(6-13)11(14)8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H,12,14) |
InChI Key |
BESILXADEIWIQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B12124254.png)
![2-[(2H-1,3-benzodioxol-5-yl)amino]-N-cyclopentylpropanamide](/img/structure/B12124274.png)
![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12124278.png)
![2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol](/img/structure/B12124280.png)
![Thiourea, N,N'-bis[(trifluoromethyl)phenyl]-](/img/structure/B12124287.png)
![Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B12124298.png)

![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane](/img/structure/B12124306.png)
![6-Bromo-1-[2-(2-methylphenoxy)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12124310.png)



![3-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12124323.png)
